An In-depth Technical Guide to 2,3',4,5'-Tetramethoxystilbene
An In-depth Technical Guide to 2,3',4,5'-Tetramethoxystilbene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic analogue of resveratrol, a naturally occurring polyphenol. It has garnered significant interest in the scientific community for its potent and selective inhibition of cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolic activation of pro-carcinogens and the pathophysiology of certain cancers and cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical properties, pharmacological activities, and experimental protocols related to TMS, intended to serve as a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
2,3',4,5'-Tetramethoxystilbene is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 24144-92-1 | [1][2][3] |
| Molecular Formula | C18H20O4 | [1][2][3] |
| Molecular Weight | 300.35 g/mol | [1][2] |
| Melting Point | 78-79 °C | [1] |
| Boiling Point | 459.9 ± 40.0 °C (Predicted) | [1] |
| Purity | ≥98% (HPLC) | [2][3] |
| Storage | Store at -20°C, sealed in a dry environment. Stable for ≥ 4 years. | [1][3] |
Solubility
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [3] |
| Ethanol | 400 µg/mL | [3] |
| DMF:PBS (pH 7.2) (1:1) | 500 µg/mL | [3] |
Pharmacological Properties and Mechanism of Action
The primary pharmacological activity of 2,3',4,5'-Tetramethoxystilbene is its potent and selective inhibition of the cytochrome P450 enzyme CYP1B1.[2][4]
CYP1B1 Inhibition
TMS is a competitive inhibitor of CYP1B1, demonstrating high selectivity over other CYP1A subfamily members.[4] This selectivity makes it a valuable tool for studying the specific roles of CYP1B1 in various physiological and pathological processes.
| Parameter | Value | Target Enzyme | Reference |
| IC50 | 6 nM | Human CYP1B1 | [2][4] |
| Ki | 3 nM | Human CYP1B1 | [4] |
| IC50 | 300 nM | Human CYP1A1 | [4] |
| IC50 | 3.1 µM | Human CYP1A2 | [4] |
Anticancer Activity
TMS has demonstrated promising anticancer properties, primarily attributed to its inhibition of CYP1B1, which is often overexpressed in tumor tissues.[2][5] Its mechanisms of action in cancer cells include:
-
Induction of Apoptosis: In human breast cancer cells (MCF-7), TMS has been shown to induce apoptosis. This process involves the upregulation of pro-apoptotic proteins such as Noxa and Bim, and the translocation of Bax from the cytosol to the mitochondria, which are key events in the intrinsic apoptotic pathway.[6]
-
Inhibition of Carcinogen Activation: By inhibiting CYP1B1, TMS can prevent the metabolic activation of pro-carcinogens, such as benzo[a]pyrene, into their ultimate carcinogenic forms.[1][4]
Cardiovascular Effects
In animal models, TMS has been shown to have beneficial cardiovascular effects. In spontaneously hypertensive rats, daily injections of TMS reduced systolic blood pressure.[1] Furthermore, in a model of deoxycorticosterone acetate (DOCA)-salt-induced hypertension, TMS normalized systolic blood pressure, and inhibited cardiovascular and kidney hypertrophy.[1][2] This effect is linked to the inhibition of CYP1B1-mediated generation of reactive oxygen species (ROS) and subsequent downstream signaling.[2]
Signaling Pathways
The biological effects of 2,3',4,5'-Tetramethoxystilbene are mediated through its influence on specific signaling pathways.
Apoptosis Induction in Cancer Cells
In breast cancer cells, TMS triggers the intrinsic pathway of apoptosis.
Caption: TMS induces apoptosis via upregulation of Bim and Noxa, leading to Bax translocation.
Attenuation of Hypertensive Signaling
In the context of hypertension, TMS ameliorates pathological signaling by inhibiting CYP1B1-mediated oxidative stress.
Caption: TMS inhibits CYP1B1, reducing ROS and MAPK activity, thus attenuating hypertension.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the effects of 2,3',4,5'-Tetramethoxystilbene.
In Vitro CYP1B1 Inhibition Assay (EROD Assay)
This protocol is adapted from studies measuring the inhibition of CYP1-mediated 7-ethoxyresorufin O-deethylation (EROD) activity.[7]
Objective: To determine the inhibitory effect of TMS on CYP1B1 activity.
Materials:
-
Human recombinant CYP1B1 enzyme
-
7-ethoxyresorufin (substrate)
-
NADPH regenerating system
-
2,3',4,5'-Tetramethoxystilbene (test compound)
-
96-well microplate reader with fluorescence detection
Procedure:
-
Prepare a reaction mixture containing the human recombinant CYP1B1 enzyme in a suitable buffer.
-
Add varying concentrations of TMS to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding 7-ethoxyresorufin and the NADPH regenerating system.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and measure the fluorescence of the product, resorufin.
-
Calculate the percent inhibition for each TMS concentration and determine the IC50 value.
Caption: Workflow for determining the IC50 of TMS for CYP1B1 inhibition using an EROD assay.
Cell Viability Assay in MCF-7 Cells
This protocol is a general guide based on standard cell viability assays used in cancer research.[8][9]
Objective: To assess the effect of TMS on the viability of MCF-7 human breast cancer cells.
Materials:
-
MCF-7 cells
-
Complete cell culture medium
-
2,3',4,5'-Tetramethoxystilbene
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of TMS. Include a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control and calculate the IC50 value for cell growth inhibition.
In Vivo Hypertension Study in Rats
This protocol is based on a study investigating the effect of TMS on DOCA-salt-induced hypertension in rats.[1][2]
Objective: To evaluate the in vivo efficacy of TMS in reducing blood pressure in a rat model of hypertension.
Animal Model:
-
Uninephrectomized rats treated with deoxycorticosterone acetate (DOCA) and high-salt drinking water.
Treatment:
-
Administer TMS (e.g., 300 µg/kg) via intraperitoneal injection every third day, starting at a designated time point after the induction of hypertension.[1][2]
-
A control group should receive vehicle injections.
Measurements:
-
Monitor systolic blood pressure weekly using the tail-cuff method.
-
At the end of the study, collect tissues (e.g., aorta, heart, kidney) for analysis of CYP1B1 activity, oxidative stress markers, and histological changes.
Conclusion
2,3',4,5'-Tetramethoxystilbene is a potent and selective inhibitor of CYP1B1 with significant potential as a pharmacological tool and a lead compound for the development of novel therapeutics for cancer and cardiovascular diseases. The information and protocols provided in this guide are intended to facilitate further research into the promising biological activities of this compound.
References
- 1. 2,3′,4,5′-Tetramethoxystilbene prevents deoxycorticosterone-salt-induced hypertension: contribution of cytochrome P-450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3',4,5'-Tetramethoxystilbene prevents deoxycorticosterone-salt-induced hypertension: contribution of cytochrome P-450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP1B1 detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent inhibition of human cytochrome P450 1B1 by tetramethoxystilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of human cytochrome P450 1B1 expression by 2,4,3',5'-tetramethoxystilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ejournal.lucp.net [ejournal.lucp.net]
- 9. files.eric.ed.gov [files.eric.ed.gov]
